RN-1 (hydrochloride)
CAS No.:
Cat. No.: VC14502456
Molecular Formula: C23H29N3O2
Molecular Weight: 379.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H29N3O2 |
|---|---|
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | 1-(4-methylpiperazin-1-yl)-2-[[(1S,2R)-2-(4-phenylmethoxyphenyl)cyclopropyl]amino]ethanone |
| Standard InChI | InChI=1S/C23H29N3O2/c1-25-11-13-26(14-12-25)23(27)16-24-22-15-21(22)19-7-9-20(10-8-19)28-17-18-5-3-2-4-6-18/h2-10,21-22,24H,11-17H2,1H3/t21-,22+/m1/s1 |
| Standard InChI Key | YAMSXCOVJUUMCT-YADHBBJMSA-N |
| Isomeric SMILES | CN1CCN(CC1)C(=O)CN[C@H]2C[C@@H]2C3=CC=C(C=C3)OCC4=CC=CC=C4 |
| Canonical SMILES | CN1CCN(CC1)C(=O)CNC2CC2C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Introduction
Chemical and Molecular Properties
Structural Characteristics
RN-1 (hydrochloride), chemically designated as 1-(4-methyl-1-piperazinyl)-2-[[(1R,2S*)-2-[4-(phenylmethoxy)phenyl]cyclopropyl]amino]ethanone dihydrochloride*, features a cyclopropylamine core linked to a methylpiperazine moiety . The compound’s molecular formula is C₂₃H₂₉N₃O₂·2HCl, with a molecular weight of 452.42 g/mol . Its stereochemistry—specifically the 1R,2S configuration—is critical for binding to LSD1’s flavin adenine dinucleotide (FAD) cofactor .
Table 1: Key Chemical Properties of RN-1 (Hydrochloride)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₉N₃O₂·2HCl | |
| Molecular Weight | 452.42 g/mol | |
| CAS Number | 1781835-13-9 | |
| Solubility | ≥2.7 mg/mL in DMSO; ≥8.47 mg/mL in H₂O | |
| Purity | ≥97% (HPLC) |
Synthesis and Stability
RN-1 is synthesized via a multi-step process involving cyclopropanation of 4-benzyloxystyrene followed by amine coupling . The hydrochloride salt enhances aqueous solubility, critical for in vivo administration . Stability studies recommend storage at -20°C in anhydrous conditions to prevent degradation .
Mechanism of Action
LSD1 Inhibition
LSD1 (KDM1A) demethylates mono- and di-methylated histone H3 lysine 4 (H3K4me1/2), repressing transcription of genes like γ-globin in erythroid cells . RN-1 irreversibly inhibits LSD1 by forming a covalent adduct with FAD within the enzyme’s active site . This inhibition increases H3K4me2/3 levels at target promoters, reactivating silenced genes such as HBG1/2 (γ-globin) .
Table 2: Enzymatic Selectivity Profile of RN-1
Epigenetic Modulation
In sickle cell disease models, RN-1 treatment elevates acetylated H3K9 and H3K4me2/3 at the γ-globin promoter, reversing DNA methylation and recruiting RNA polymerase II . This epigenetic reprogramming restores fetal hemoglobin (HbF) synthesis to >20% of total hemoglobin in baboons, mimicking developmental globin switching .
Pharmacological Effects
Central Nervous System Penetration
RN-1 exhibits exceptional brain bioavailability, with a brain/plasma exposure ratio of 88.9 in mice following intraperitoneal administration . This property enables its use in neuropsychiatric research, where it impairs long-term memory consolidation without affecting short-term memory—a effect linked to LSD1’s role in hippocampal synaptic plasticity .
Hematological Effects
In anemic and non-anemic baboons, RN-1 (0.125–2.5 mg/kg/day) dose-dependently increases HbF from baseline levels of 1.7–5.8% to 20.6–29.4%, alongside F-cell counts rising to 54.8–92.3% . The Iγ/Vγ globin chain ratio exceeds 2.0, recapitulating fetal-stage erythropoiesis . Prolonged administration (6–10 weeks) sustains HbF elevation with reduced neutropenia risk .
Table 3: Dose-Response Relationship of RN-1 in Baboons
| Dose (mg/kg/day) | HbF Increase (%) | F-Cells (%) | ANC Nadir (×10⁹/L) | Source |
|---|---|---|---|---|
| 2.5 | 27.3 | 59.2 | 0.29 | |
| 0.5 | 29.4 | 60.8 | 0.57 | |
| 0.25 | 20.6 | 47.0 | 0.87 | |
| 0.125 | 4.8 | 21.8 | No neutropenia |
Antineoplastic Activity
RN-1 induces cytotoxicity in ovarian cancer cell lines (OVCAR-3, SKOV-3) at IC₅₀ values of 1–5 μM, likely through reactivation of tumor suppressor genes silenced by LSD1-mediated demethylation . Synergy with DNA methyltransferase inhibitors (e.g., decitabine) is under investigation for combinatorial epigenetic therapy .
Therapeutic Applications
Sickle Cell Disease (SCD)
RN-1’s ability to elevate HbF to 20–30% surpasses hydroxyurea’s efficacy (typically 5–15%) and matches decitabine’s potency without requiring anemia for activation . In transgenic SCD mice, RN-1 reduces vaso-occlusive crises and end-organ damage by inhibiting sickle hemoglobin polymerization . A phase I trial (NCT04232661) is evaluating RN-1 analogs in refractory SCD patients.
Oncology
Preclinical studies highlight RN-1’s potential in LSD1-overexpressing cancers (AML, SCLC, ovarian). In MV4-11 AML xenografts, RN-1 (10 mg/kg, 5×/week) reduces tumor volume by 62% via differentiation induction . Combination with all-trans retinoic acid (ATRA) is being explored to enhance differentiation therapy .
Neuropsychiatric Disorders
Recent Advances and Future Directions
Prolonged-Release Formulations
Microparticle-encapsulated RN-1 (0.2 mg/kg every 14 days) maintains HbF >15% in baboons, reducing dosing frequency and neutropenia risk . Such formulations may enhance clinical feasibility for chronic SCD management .
Biomarker Development
Surrogate endpoints like HBG1/2 promoter methylation (↓30–50% post-RN-1) and CD34⁺ cell H3K4me2 (↑4.7-fold) are being validated to monitor target engagement .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume